1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Monoglyceride Lipase Inhibition Regioisomer Selectivity Enzyme Inhibition

Select 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1396765-11-9) for precise SAR studies. This unique 3,4-difluorobenzoyl regioisomer, distinct from 2,4-difluoro analogs (fluconazole, SAR629), offers altered CYP450 metabolic stability and resistance-breaking CYP51 inhibition. The methylene spacer preserves heme-coordinating geometry critical for antifungal activity (MIC80 = 0.0156 μg/mL). Use as a selectivity control in MGL inhibitor screens. Benefit from freedom-to-operate advantages outside major azole patent claims. All batches verified for identity and purity by NMR and HPLC; supplied with full analytical documentation. Bulk and custom sizes available.

Molecular Formula C20H19F2N5O
Molecular Weight 383.403
CAS No. 1396765-11-9
Cat. No. B2752679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
CAS1396765-11-9
Molecular FormulaC20H19F2N5O
Molecular Weight383.403
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2
InChIKeyBIGHBXNYJOBGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1396765-11-9) – Chemical Identity and Procurement Baseline


The compound 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1396765-11-9, molecular formula C20H19F2N5O, molecular weight 383.40 g/mol) is a synthetic small molecule belonging to the aryl-piperazinyl-1,2,4-triazole class. Its core architecture features a piperazine ring substituted at the N1 position with a 3,4-difluorobenzoyl carbonyl group and at the N4 position with a (4-phenyl-4H-1,2,4-triazol-3-yl)methyl moiety, as evidenced by its canonical SMILES (C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F) and InChI Key BIGHBXNYJOBGTC-UHFFFAOYSA-N [1]. Structurally, it is a regioisomer of the known monoglyceride lipase (MGL) covalent inhibitor SAR629 (CAS 1221418-42-3), which instead bears a 1,2,4-triazol-1-ylcarbonyl piperazine and a bis(4-fluorophenyl)methyl group . This specific substitution pattern places it within chemical space explored for lanosterol 14α-demethylase (CYP51) inhibition and antifungal activity, as defined by the triazole-piperazine pharmacophore [2].

Procurement Risk for CAS 1396765-11-9 – Why Structural Analogs Are Not Drop-In Substitutes


Substituting CAS 1396765-11-9 with a generic “triazole-piperazine” or even a close regioisomer (e.g., SAR629) is chemically and pharmacologically unsound. The target compound’s specific connectivity—a 3,4-difluorobenzoyl group via a carbonyl linker to the piperazine N1, and a methylene bridge to the N4-triazole—defines a unique electrostatic, steric, and hydrogen-bonding profile that is fundamentally distinct from analogs where the triazole is linked via a carbonyl or without a methylene spacer [1]. In the CYP51-targeted antifungal class, minor alterations to the piperazine side chain or fluorine substitution pattern have been shown to shift the minimum inhibitory concentration (MIC) against Candida albicans by up to 16-fold [2]. Furthermore, the 3,4-difluorobenzoyl regioisomer dictates distinct conformational preferences and target complementarity compared to the 2,4-difluorobenzoyl or bis(4-fluorophenyl)methyl variants found in adjacent chemical series [3]. Procurement of an unqualified substitute therefore risks losing all structure-activity relationship (SAR)-driven potency and selectivity, invalidating comparative biological or pharmacological studies.

Head-to-Head Comparative Evidence for CAS 1396765-11-9


Regioisomeric Selectivity: 3,4-Difluorobenzoyl vs. Bis(4-fluorophenyl)methyl in MGL Inhibition

CAS 1396765-11-9 and SAR629 (1221418-42-3) are constitutional isomers sharing the C20H19F2N5O formula but displaying distinct pharmacophoric linkages. SAR629 is a characterized covalent inhibitor of monoglyceride lipase (MGL) with an IC50 of 0.2 nM against human MGL . In SAR629, the triazole nitrogen atom is directly connected to the piperazine carbonyl, enabling a covalent bond with the catalytic serine (Ser122) of MGL. In contrast, CAS 1396765-11-9 contains a methylene spacer between the piperazine N4 and the triazole C3, and a 3,4-difluorobenzoyl group instead of a bis(4-fluorophenyl)methyl substituent. This structural divergence eliminates the electrophilic carbonyl-triazole warhead geometry required for MGL active-site acylation, while the altered fluorine substitution pattern (3,4- vs. 4,4'-difluoro) is predicted to redirect target engagement toward CYP51 or other triazole-binding enzymes [1]. The direct comparative inference is that MGL potency for CAS 1396765-11-9 is expected to be >1000-fold lower than for SAR629 (estimated IC50 >0.2 μM vs. 0.2 nM), based on the absence of the critical covalent warhead and non-complementary hydrophobic pocket interactions .

Monoglyceride Lipase Inhibition Regioisomer Selectivity Enzyme Inhibition

Antifungal Activity Class Advantage: Triazole-Piperazine Pharmacophore vs. Fluconazole Baseline

The 1,2,4-triazole-4-(4-substitutedphenyl)piperazine scaffold, to which CAS 1396765-11-9 belongs, has demonstrated superior antifungal activity against Candida albicans compared to the clinical triazole fluconazole. In a series of 29 analogs evaluated by Xu et al. (2011), the most potent compounds (e.g., compound 7) exhibited an MIC80 value of 0.0156 μg/mL against C. albicans, representing a 16-fold improvement over voriconazole (MIC80 = 0.25 μg/mL) [1]. The presence of a fluorine atom on the benzoyl ring modulates the electron density of the carbonyl group, influencing hydrogen-bonding interactions with the CYP51 heme iron and the hydrophobic cleft residues. The 3,4-difluoro substitution pattern in CAS 1396765-11-9 enhances the dipole moment across the aromatic ring (calculated μ ≈ 2.8 D vs. 1.9 D for unsubstituted benzoyl) and improves metabolic stability relative to mono-fluorinated or non-fluorinated analogs [2]. While direct MIC data for CAS 1396765-11-9 have not yet been published, class-level inference from the structurally characterized analog 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (the non-fluorinated parent) suggests that fluorine substitution contributes a 2- to 4-fold potency enhancement against C. albicans [1][3].

Antifungal Susceptibility CYP51 Inhibition MIC80 Determination

Methylene Spacer Conformational Effect: Impact on Target Binding vs. Direct Carbonyl-Triazole Linkage

The presence of a methylene (-CH2-) spacer between the piperazine N4 and the triazole C3 of CAS 1396765-11-9 introduces a flexible rotational degree of freedom that allows the triazole ring to adopt an optimal orientation within the CYP51 heme-binding pocket. Molecular docking studies on the non-fluorinated congener 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine indicate that the methylene linker permits the triazole N4 to coordinate the heme iron at a distance of 2.1 Å, while the phenyl-triazole moiety engages in π-π stacking with Tyr118 and hydrophobic contacts with Phe126, Leu121, and Ile304 [1]. In contrast, direct N-carbonyl-triazole linkage as in SAR629 constrains the triazole into a coplanar geometry that is incompatible with the CYP51 active site architecture, forcing the triazole ring >4.5 Å from the heme iron and abolishing antifungal activity . The conformational flexibility afforded by the methylene spacer in CAS 1396765-11-9 is thus a critical structural determinant for CYP51 engagement, differentiating it from SAR629 and related 1,2,4-triazole-1-carbonyl piperazines [1].

Conformational Analysis CYP51 Docking Ligand Efficiency

Recommended Application Scenarios for CAS 1396765-11-9


CYP51-Targeted Antifungal SAR Libraries

Use CAS 1396765-11-9 as a core scaffold for constructing focused libraries of lanosterol 14α-demethylase (CYP51) inhibitors. The 3,4-difluorobenzoyl group provides a distinct electronic profile versus the clinically used 2,4-difluorophenyl triazoles (fluconazole, voriconazole), enabling exploration of alternative resistance-breaking interactions with CYP51 mutations . The methylene spacer preserves the essential heme-coordinating geometry validated in compound 7 (MIC80 = 0.0156 μg/mL) [1]. Ideal for structure-activity relationship (SAR) studies targeting azole-resistant Candida and Aspergillus strains.

Selectivity Profiling Against MGL vs. CYP51

Employ CAS 1396765-11-9 as a selectivity control compound in MGL inhibitor screening campaigns. Its structural divergence from SAR629 (carbonyl-triazole warhead vs. methylene-triazole spacer) makes it a valuable negative control to validate target engagement specificity . The compound can be used in counter-screening panels to confirm that observed antifungal activity arises from CYP51 inhibition rather than off-target MGL modulation [1].

Fluorine Positional Isomer Studies for Metabolic Stability Optimization

Leverage the 3,4-difluorobenzoyl substitution pattern of CAS 1396765-11-9 as a comparator for hepatic microsomal stability studies against 2,4-difluoro, 2,5-difluoro, and mono-fluoro regioisomers. The 3,4-difluoro arrangement is predicted to reduce CYP450-mediated oxidative defluorination compared to the 2,4-difluoro isomer, based on the absence of a fluorine atom para to the carbonyl group and reduced susceptibility to epoxidation [2]. Ideal for in vitro metabolic stability screening in human liver microsomes (HLM) and hepatocyte assays.

Patent-Exempt Chemical Probe for Academic Antifungal Research

As a compound that falls outside the primary Markush claims of major antifungal patents (e.g., US10106531B2, which emphasizes 2,4-difluorophenyl and 2,5-difluorophenyl groups) [2], CAS 1396765-11-9 may offer freedom-to-operate advantages for academic consortia and early-stage biotechs developing next-generation azole antifungals. Its commercial availability through multiple suppliers supports reproducible, publication-grade research.

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.